Disperse Yellow 7

概要

説明

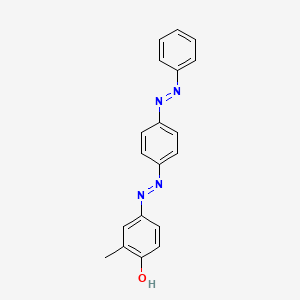

Disperse Yellow 7, also known as 4-[4-(Phenylazo)phenylazo]-o-cresol, is a type of dye . It is often used in the textile industry and is characterized by its red light yellow color .

Synthesis Analysis

The synthesis of Disperse Yellow 7 involves the diazotization of p-aminoacetanilide diazonium salt and coupling with o-Cresol . The process involves controlling the temperature and pH, stirring continuously, and then heating, cooling, filtering, and drying to obtain the final product .Molecular Structure Analysis

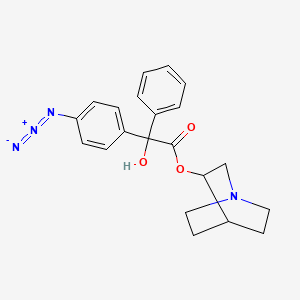

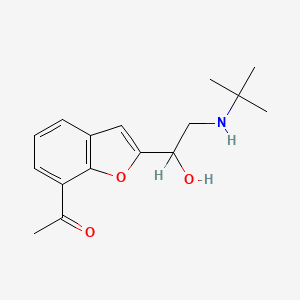

Disperse Yellow 7 belongs to the double azo class . Its molecular formula is C19H16N4O, and it has a molecular weight of 316.36 .Physical And Chemical Properties Analysis

Disperse Yellow 7 is a brown powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 532.0±50.0 °C at 760 mmHg, and a flash point of 357.9±19.4 °C . It also has a molar refractivity of 95.3±0.5 cm3, a polar surface area of 70 Å2, and a molar volume of 268.1±7.0 cm3 .科学的研究の応用

Photoactive Polysilane Copolymers

Disperse Yellow 7 Methacrylate (DY7MA) has been used to synthesize functional photoactive polysilane copolymers. These copolymers exhibit multimodal optical and photoluminescence properties, making them suitable for novel optoelectronic applications . They are synthesized using UV-technique and are characterized by their ability to initiate polymerization upon UV irradiation, leading to the formation of silyl macroradicals .

Nonlinear Optical Properties

The nonlinear optical properties of Disperse Yellow 7, such as nonlinear absorption and refraction, have been studied when doped in polymer matrices like Polymethyl methacrylate-methacrylic acid (PMMA-MA) . These properties are crucial for applications in optical limiters, optical switches, and photonic devices.

Dyeing Polyester Fabrics

Disperse Yellow 7 is used in the textile industry for dyeing polyester fabrics. Innovative methods, including microwave and ultrasound technology, have been employed to achieve higher color depth and energy efficiency during the dyeing process . This not only saves energy but also reduces the environmental impact by leaving less dye in the dyeing bath.

Enhancing Antimicrobial Properties

When combined with nano-metal oxides, Disperse Yellow 7 can be used to treat polyester fabrics to enhance their antimicrobial properties. This treatment can also increase UV protection, light fastness, and self-cleaning properties of the fabrics .

Environmental Impact Studies

Disperse Yellow 7, like other azo dyes, has been the subject of environmental impact studies due to its potential genotoxicity. Research has focused on its effects on aquatic ecosystems and human health, highlighting the need for effective effluent treatment systems to mitigate its adverse impacts .

Biological Imaging

In biological research, Disperse Yellow 7 can assist in observing and analyzing cell structures, tracking biomolecules, evaluating cell functions, distinguishing cell types, and studying tissue pathology . These applications are vital for understanding cellular processes and disease mechanisms.

Safety and Hazards

Disperse Yellow 7 can cause skin irritation and serious eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

将来の方向性

作用機序

Target of Action

Disperse Yellow 7, chemically classified as a bis(azo) compound , is primarily used as a coloring agent in various applications such as textiles, hosiery, carpets, polystyrene, and various thermoplastics . Its primary targets are these hydrophobic fibers .

Mode of Action

The dyeing of hydrophobic fibers like polyester fibers with disperse dyes, such as Disperse Yellow 7, may be considered as a process of dye transfer from liquid solvent (water) to a solid organic solvent (fiber) . Disperse Yellow 7 is added to water with a surface-active agent to form an aqueous dispersion .

Pharmacokinetics

Disperse Yellow 7 is a nonionic dye, free from ionizing groups, and has very low water solubility . It is suitable for dyeing hydrophobic fibers .

Result of Action

The result of Disperse Yellow 7’s action is the successful dyeing of hydrophobic fibers, giving them a vibrant yellow color . The dye has substantivity for one or more hydrophobic fibers e.g., cellulose acetate, nylon, polyester, acrylic, and other synthetic fibers .

Action Environment

The action of Disperse Yellow 7 can be influenced by environmental factors. . This can have environmental implications. Furthermore, the dye’s action can be affected by the presence of nitrous oxide, which can cause fading of certain blue and violet disperse dyes with an anthraquinone structure .

特性

IUPAC Name |

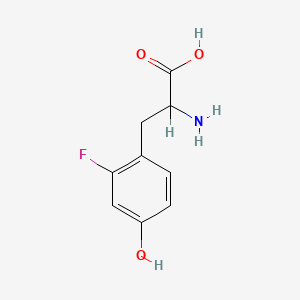

2-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O/c1-14-13-18(11-12-19(14)24)23-22-17-9-7-16(8-10-17)21-20-15-5-3-2-4-6-15/h2-13,24H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKYEIFFSOPYEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064217 | |

| Record name | C.I. Disperse Yellow 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disperse Yellow 7 | |

CAS RN |

6300-37-4 | |

| Record name | Disperse Yellow 7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6300-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Fast Yellow 4K | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006300374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse Yellow 7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methyl-4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Yellow 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[p-(phenylazo)phenyl]azo]-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Disperse Yellow 7 (DY7)?

A1: Disperse Yellow 7 (DY7) has the molecular formula C19H16N4O and a molecular weight of 316.36 g/mol. [, , ]

Q2: What are some key spectroscopic characteristics of DY7?

A2: Key spectroscopic features of DY7 include:

- 1H NMR: A signal at 8.16 ppm for aromatic protons near the azo (-N=N-) group, a peak at 4.0 ppm due to the CH-CONH group, and another signal at 8.16 ppm for the CONH amide proton. []

- 13C NMR: Used in conjunction with 1H NMR to confirm the structure. []

- FTIR: Provides information about functional groups present. []

- UV-Vis: Shows a broad absorption band spanning from near-UV up to 650 nm, attributed to the presence of the nitro group and the size and intermolecular interactions of the chromophore. [] This technique is also useful for studying DY7's photoisomerization behavior. [, ]

Q3: Is DY7 compatible with polymer matrices, and what applications does this enable?

A3: Yes, DY7 exhibits good compatibility with various polymer matrices like poly(N-isopropyl acrylamide) (PNIPAM), poly(methyl methacrylate) (PMMA), and polycarbonate (PC). [, , ] This compatibility allows for the creation of:

- Thermoresponsive and photoactive copolymers: PNIPAM-DY7 copolymers display both thermal and photoluminescence properties, making them suitable for applications like optical switching, optical information storage, and diffractive optical elements. []

- Ultrathin nanocomposite films: Combining DY7 with polyhedral oligomeric silsesquioxanes (POSS) creates stable and uniform films with photoswitchable properties, potentially useful in nanometer-sized photoswitches and optical-limiting materials. []

- Photoresponsive polymer materials: Supramolecular polymer-DY7 complexes facilitate photoinduced birefringence with high stability and surface-relief grating formation over a wide range of wavelengths, enabling applications in optics and photonics. [, ]

Q4: How does drawing affect the dye uptake of polypropylene (PP) films dyed with DY7?

A4: Drawing PP films generally increases the equilibrium dye sorption (M0) of DY7. This is attributed to the enhanced sorption in the amorphous side region between crystalline cores, which become rich in interfibrillar tie chains during drawing. [, ]

Q5: How does annealing temperature influence DY7 sorption in polyethylene single crystal mats?

A5: Annealing polyethylene single crystal mats at higher temperatures leads to increased equilibrium sorption of DY7. This is primarily attributed to enhanced sorption in the amorphous side region between crystalline cores, which becomes more accessible due to increased lamellar thickness during annealing. []

Q6: How does the thermal history of isotactic polypropylene films impact their DY7 sorption?

A6: Isothermal annealing of isotactic polypropylene films at higher temperatures generally leads to a slight increase in DY7 sorption. This is linked to enhanced sorption in the amorphous side region, attributed to the extended chain conformation of this region arising from distorted lattice chains. []

Q7: What is the effect of organic solvent treatments on the equilibrium sorption of DY7 in polypropylene films?

A7: Treatment with organic solvents like chlorobenzene and decalin generally increases DY7 sorption in polypropylene films, while treatment with ethylene glycol causes a slight decrease. The increase is attributed to enhanced sorption in the amorphous side region due to the removal of atactic fractions and low molecular weight components by the solvents. []

Q8: Does the type of disperse dye influence how its sorption in polyester/polyether block copolymer films is affected by annealing or drawing?

A8: Yes, the sorption behavior varies depending on the dye structure. For instance, annealing increases the equilibrium sorption of both DY7 and p-Aminoazobenzene, while drawing primarily affects DY7 sorption due to its long, rod-like structure, which has a higher affinity for the inter-fibrillar tie chains formed during drawing. []

Q9: What are the environmental concerns associated with DY7?

A9: DY7 raises concerns due to its presence in textile industry wastewater and its potential to degrade into toxic and potentially carcinogenic aromatic amines. [, , ] These amines can contaminate water bodies and pose risks to aquatic life and human health. [, ]

Q10: How is DY7 typically removed from wastewater?

A10: Various methods are employed for DY7 removal from wastewater, including:

- Electrochemical Treatment: Electrooxidation using metal oxide-coated electrodes has shown promise in degrading DY7 in dye-house effluent. []

Q11: What are some alternative dyes to DY7 and their potential advantages?

A11: Research is ongoing to find safer and more environmentally friendly alternatives to DY7. These alternatives aim for:

Q12: How is computational chemistry used in research related to DY7?

A12: Computational methods can be applied to:

Q13: What analytical techniques are commonly used to characterize and quantify DY7?

A13: Commonly used techniques include:

- High-Performance Liquid Chromatography (HPLC): HPLC allows for the separation and quantification of DY7 and its potential degradation products in complex mixtures like wastewater. []

- UV-Vis Spectrophotometry: This technique is useful for quantifying DY7 based on its characteristic absorbance spectrum. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(-)-Methyl 4-[2-(2-hydroxy-3-phenoxypropylamino)ethoxy]phenoxyacetate](/img/structure/B1209358.png)

![Methyl 2,6-dideoxy-4-O-(5-{[3-hydroxy-2-methyl-3-(6-methyl-5,8-dioxo-5,8-dihydronaphthalen-2-yl)propanoyl]oxy}-6-methyloxan-2-yl)-3-C-methylhexopyranoside](/img/structure/B1209380.png)